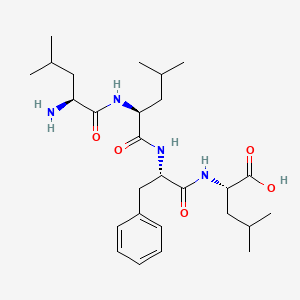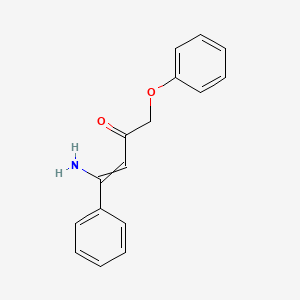
L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine is a tetrapeptide composed of three leucine residues and one phenylalanine residue. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Amino Acids: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Enzymatic synthesis using lipases from sources like Rhizomucor miehei and porcine pancreas has also been explored for producing amino acid esters .
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation and Reduction: Modifying the side chains of the amino acids.
Substitution: Replacing specific amino acids within the peptide chain.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases.
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Major Products
The primary products of these reactions are the individual amino acids or modified peptides, depending on the specific reaction conditions.
Applications De Recherche Scientifique
L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine has several applications in scientific research:
Biochemistry: Used in studies of protein digestion and catabolism.
Metabolomics: Employed in research to understand metabolic pathways and networks.
Pharmaceuticals: Investigated for its potential therapeutic effects and as a model compound for drug development.
Mécanisme D'action
The mechanism by which L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine exerts its effects involves interactions with specific molecular targets and pathways. For instance, similar compounds like L-Leucyl-L-leucine methyl ester are known to induce apoptosis in immune cells by disrupting lysosomal membrane integrity and activating caspase-3-like proteases .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucyl-L-phenylalanine: A dipeptide with similar structural components.
L-Phenylalanyl-L-leucine: Another dipeptide with reversed amino acid sequence.
N-Formylmethionine-leucyl-phenylalanine: A tripeptide with chemotactic properties.
Propriétés
Numéro CAS |
834899-46-6 |
|---|---|
Formule moléculaire |
C27H44N4O5 |
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H44N4O5/c1-16(2)12-20(28)24(32)29-21(13-17(3)4)25(33)30-22(15-19-10-8-7-9-11-19)26(34)31-23(27(35)36)14-18(5)6/h7-11,16-18,20-23H,12-15,28H2,1-6H3,(H,29,32)(H,30,33)(H,31,34)(H,35,36)/t20-,21-,22-,23-/m0/s1 |
Clé InChI |
FPCOJECRXGDTQO-MLCQCVOFSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)

![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)
![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)


![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)

![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)


